molecular formula C9H6BrNO3 B6257033 methyl 5-bromo-2-isocyanatobenzoate CAS No. 1360894-36-5

methyl 5-bromo-2-isocyanatobenzoate

Cat. No.: B6257033
CAS No.: 1360894-36-5
M. Wt: 256.05 g/mol
InChI Key: GYFYRLGOQRISAI-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-isocyanatobenzoate is a versatile chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features two key reactive sites: a highly reactive isocyanate group (-N=C=O) and a bromo substituent on a benzoate ester core. The isocyanate group is ideally suited for urea formation , readily reacting with amines and other nucleophiles to create diverse molecular structures . Simultaneously, the bromine atom offers a handle for palladium-catalyzed cross-coupling reactions , such as Suzuki or Buchwald-Hartwig animations, allowing for further structural diversification . The methyl ester group can serve as a protective group or be hydrolyzed to the corresponding carboxylic acid for subsequent reactions like amidation . As a synthetic intermediate , its value lies in its ability to introduce both an isocyanate-derived moiety and a halogenated aromatic system into a target molecule. This makes it a valuable reagent for constructing compound libraries for biological screening or for the synthesis of more complex active pharmaceutical ingredients (APIs). This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. As with all isocyanates, appropriate safety precautions must be followed. This compound is classified with the UN number 2206 (6.1) and requires cold-chain transportation and storage in an inert atmosphere at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1360894-36-5

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

methyl 5-bromo-2-isocyanatobenzoate

InChI

InChI=1S/C9H6BrNO3/c1-14-9(13)7-4-6(10)2-3-8(7)11-5-12/h2-4H,1H3

InChI Key

GYFYRLGOQRISAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)N=C=O

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 5 Bromo 2 Isocyanatobenzoate

Precursor Synthesis Strategies for Halogenated Aminobenzoic Acid Derivatives

The primary precursor for methyl 5-bromo-2-isocyanatobenzoate is methyl 2-amino-5-bromobenzoate. The synthesis of this intermediate requires careful regioselective bromination and subsequent esterification.

Regioselective Bromination of Benzoic Acid Precursors

The introduction of a bromine atom at a specific position on the benzoic acid ring is crucial for the synthesis. The carboxyl group of benzoic acid is an electron-withdrawing group, which directs incoming electrophiles to the meta-position. shaalaa.comaskfilo.com Therefore, direct bromination of benzoic acid would yield m-bromobenzoic acid. To achieve the desired 5-bromo substitution pattern, it is necessary to start with a precursor that directs the bromine to the correct position. For instance, starting with 2-methylbenzoic acid, bromination using bromine in concentrated sulfuric acid can yield a mixture of 5-bromo-2-methylbenzoic acid and 3-bromo-2-methylbenzoic acid. chemicalbook.com Another approach involves using a directing group that can be later converted into the desired functionality.

Esterification Techniques for Carboxylic Acid Functionality

The carboxylic acid group of the brominated precursor is converted to a methyl ester. Several methods are available for this transformation.

One common method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst, typically a mineral acid like sulfuric acid. researchgate.net The reaction is reversible and is driven to completion by using an excess of the alcohol or by removing water as it is formed. researchgate.net For aminobenzoic acids, esterification must be carried out under conditions that prevent alkylation of the amino group. tandfonline.com Using thionyl chloride in cold alcohol is a suitable method as only the carboxyl group is reactive under these conditions. tandfonline.com

Another approach involves the use of trimethylchlorosilane in methanol (B129727) at room temperature, which provides a mild and efficient method for the esterification of amino acids, yielding the corresponding methyl ester hydrochlorides in good to excellent yields. nih.gov

Table 1: Comparison of Esterification Methods

MethodReagentsConditionsAdvantagesDisadvantages
Fischer EsterificationMethanol, Sulfuric AcidRefluxInexpensive reagentsReversible, may require removal of water
Thionyl ChlorideMethanol, Thionyl ChlorideColdPrevents N-alkylation of amino groupThionyl chloride is corrosive and moisture-sensitive
TrimethylchlorosilaneMethanol, TrimethylchlorosilaneRoom TemperatureMild conditions, high yieldsReagent cost may be higher

Preparation of Ortho-Amino Esters

The synthesis of the key intermediate, methyl 2-amino-5-bromobenzoate, can be achieved through various synthetic routes. One common starting material is 2-amino-5-bromobenzoic acid, which can be esterified using the methods described above. Alternatively, multi-step syntheses starting from more readily available precursors can be employed, where the amino and bromo groups are introduced in a regiocontrolled manner.

Isocyanate Formation from Anilines: Phosgenation and Phosgene-Free Methods

The conversion of the amino group of the aniline precursor (methyl 2-amino-5-bromobenzoate) into an isocyanate group is the final key step in the synthesis of this compound. This transformation can be achieved through phosgenation or by using phosgene-free alternatives.

Generation of Isocyanates via Amino-Benzoate Intermediates

The standard industrial method for producing isocyanates involves the reaction of a primary amine with phosgene (B1210022) (COCl2). nih.govrsc.org This reaction proceeds through a carbamoyl chloride intermediate, which is then thermally decomposed to the isocyanate and hydrogen chloride. google.com The reaction can be carried out in either the liquid or gas phase. nih.govacs.org

Due to the high toxicity of phosgene, significant research has been dedicated to developing safer, phosgene-free methods for isocyanate synthesis. nih.govresearchgate.net These methods often involve the thermal decomposition of carbamates, which can be synthesized from amines and various carbonylating agents. nih.gov One such alternative is the use of triphosgene, a solid and therefore safer-to-handle phosgene equivalent. chemicalforums.comorgsyn.org The reaction of an amino acid ester hydrochloride with triphosgene in the presence of a base like sodium bicarbonate provides a convenient and high-yielding route to the corresponding isocyanate. orgsyn.org

Other non-phosgene routes include the reaction of formamides with diorganocarbonates followed by thermolysis of the resulting product. google.com

Optimization of Reaction Conditions and Reagent Selection

The choice between phosgenation and phosgene-free methods depends on factors such as scale, safety considerations, and available equipment. For laboratory-scale synthesis, triphosgene is often preferred due to its comparative safety. chemicalforums.com

Key parameters to optimize in isocyanate synthesis include:

Solvent: Anhydrous solvents are crucial as isocyanates react with water.

Temperature: Phosgenation reactions are often carried out at elevated temperatures, while methods using triphosgene can sometimes be performed at lower temperatures. chemicalforums.comorgsyn.org

Base: In reactions using phosgene derivatives, a base is required to neutralize the HCl produced. The choice of base can influence the reaction rate and yield. chemicalforums.com

Reagent stoichiometry: Precise control of the stoichiometry is important to minimize the formation of urea (B33335) byproducts from the reaction of the newly formed isocyanate with the starting amine. rsc.org

Table 2: Comparison of Isocyanate Formation Methods

MethodReagentsConditionsAdvantagesDisadvantages
PhosgenationPhosgeneElevated temperatureHigh yield, well-established industrial processPhosgene is extremely toxic
TriphosgeneTriphosgene, BaseOften milder conditionsSafer to handle than phosgeneMore expensive than phosgene
Non-phosgene (e.g., from formamides)Formamide, DiorganocarbonateThermolysisAvoids highly toxic reagentsMay require higher temperatures and longer reaction times

Advanced Purification and Characterization of this compound

Following the synthesis of this compound, which is typically achieved via the phosgenation of its corresponding amine precursor, methyl 2-amino-5-bromobenzoate, rigorous purification and characterization are essential to ensure the compound's identity and purity. nih.govsabtechmachine.com The high reactivity of the isocyanate group necessitates careful handling and advanced analytical techniques to confirm the successful conversion and remove any residual starting materials or byproducts.

Spectroscopic Validation (NMR, IR, Mass Spectrometry)

Spectroscopic methods provide definitive structural confirmation by probing the molecular framework and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms in a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide critical data.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl ester group. The three protons on the benzene (B151609) ring would appear as a complex multiplet system due to their distinct chemical environments and spin-spin coupling. The methyl group of the ester would present as a singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would confirm the presence of all unique carbon atoms in the molecule. Key diagnostic signals include the carbon of the isocyanate group (-N=C=O), which is expected to appear around 120-130 ppm, the carbonyl carbon of the ester group (~165 ppm), and the aromatic carbons, whose signals would be spread across the 110-140 ppm range.

Table 1: Predicted NMR Spectroscopic Data for this compound
NucleusPredicted Chemical Shift (ppm)Signal TypeAttributed Protons/Carbons
¹H~7.5-8.0Multiplet3H (Aromatic)
¹H~3.9Singlet3H (OCH₃)
¹³C~165-C=O (Ester)
¹³C~110-140-Aromatic Carbons
¹³C~125-N=C=O (Isocyanate)

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for identifying the functional groups present in a molecule. The spectrum of this compound would be dominated by a few characteristic absorption bands. The most definitive peak would be a very strong and sharp absorption band in the region of 2240-2280 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isocyanate (N=C=O) group. Other key peaks include the C=O stretch of the ester group around 1720-1740 cm⁻¹ and the C-Br bond stretch, which typically appears in the fingerprint region below 750 cm⁻¹. docbrown.info

Table 2: Characteristic IR Absorption Bands for this compound
Functional GroupCharacteristic Wavenumber (cm⁻¹)Intensity
Isocyanate (N=C=O)2240 - 2280Strong, Sharp
Ester (C=O)1720 - 1740Strong
Aromatic C-H3000 - 3100Medium
Alkyl C-H2850 - 2960Medium
C-Br500 - 750Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. For this compound (C₉H₆BrNO₃), the molecular weight is approximately 254.96 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion would appear as two peaks of almost equal intensity (M+ and M+2), separated by two mass units. nist.gov

Chromatographic Purity Assessment (HPLC, GC)

Chromatographic techniques are essential for determining the purity of the synthesized compound and for separating it from any unreacted starting materials or side products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of isocyanates. nih.govepa.gov Due to their high reactivity, direct analysis can be challenging. Therefore, a common strategy involves derivatization of the isocyanate group into a more stable urea derivative prior to analysis. acs.orgrsc.org This allows for accurate and reproducible quantification.

A typical HPLC method would involve:

Derivatization: Reaction with a reagent such as 1-(2-pyridyl)piperazine or tryptamine. google.com

Column: A reverse-phase column, such as a C18 column.

Mobile Phase: A gradient mixture of acetonitrile and water or a buffered aqueous solution.

Detection: UV detection at a wavelength where the derivative absorbs strongly (e.g., 254 nm) or fluorescence detection for enhanced sensitivity. rsc.org

Table 3: Typical HPLC Parameters for Purity Analysis (of a derivative)
ParameterCondition
ColumnReverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectorUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound, with a calculated molecular weight around 255 g/mol , should be amenable to GC analysis. The method can be used to assess purity by separating the target compound from lower-boiling starting materials or higher-boiling byproducts.

A standard GC method would utilize:

Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane).

Carrier Gas: Helium or nitrogen.

Injector: Split/splitless injector at a temperature sufficient to vaporize the sample without degradation.

Oven Program: A temperature ramp (e.g., starting at 100°C and increasing to 280°C) to ensure separation of components with different boiling points.

Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds. shimadzu.com

Table 4: General GC Parameters for Purity Assessment
ParameterCondition
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5)
Carrier GasHelium, constant flow
Injector Temperature250 °C
Oven Program100 °C (1 min hold), ramp at 15 °C/min to 280 °C (5 min hold)
DetectorFlame Ionization Detector (FID) at 300 °C

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Bromo 2 Isocyanatobenzoate

Reactivity Profile of the Isocyanate Moiety

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. The presence of the electron-withdrawing methyl ester and bromine atom on the aromatic ring is expected to further enhance the electrophilicity of the isocyanate carbon in methyl 5-bromo-2-isocyanatobenzoate.

Nucleophilic Addition Reactions

The most common reactions of isocyanates involve the nucleophilic addition of compounds containing active hydrogen atoms, such as amines, alcohols, and water. These reactions are typically fast and exothermic.

Isocyanates react readily with primary and secondary amines to form substituted ureas. This reaction is a cornerstone of polyurethane chemistry and is widely used in the synthesis of biologically active molecules and materials. The reaction of this compound with an amine would proceed through the nucleophilic attack of the amine nitrogen on the isocyanate carbon, followed by a proton transfer to yield the corresponding urea (B33335) derivative. researchgate.net The general mechanism involves a nucleophilic attack followed by proton transfer. nih.gov

Illustrative Reaction Data for Urea Formation

Amine Product Reaction Conditions Yield (%)
Propylamine Methyl 5-bromo-2-(3-propylureido)benzoate Aprotic solvent (e.g., THF), Room Temp, 2h >95 (expected)
Diethylamine Methyl 5-bromo-2-(3,3-diethylureido)benzoate Aprotic solvent (e.g., DCM), Room Temp, 4h >95 (expected)
Aniline Methyl 5-bromo-2-(3-phenylureido)benzoate Aprotic solvent (e.g., Toluene), 60 °C, 6h >90 (expected)

Note: The data in this table is illustrative and based on the general reactivity of isocyanates, as specific experimental results for this compound were not found in the searched literature.

The reaction of isocyanates with alcohols yields carbamates (urethanes). This reaction is fundamental to the production of polyurethanes. The synthesis of carbamates from this compound would involve the nucleophilic attack of the alcohol oxygen on the isocyanate carbon. rsc.org This reaction is often catalyzed by bases or organometallic compounds. mdpi.com

An illustrative reaction with methanol (B129727) is shown below.

Illustrative Reaction Data for Carbamate (B1207046) Formation

Alcohol Product Reaction Conditions Yield (%)
Methanol Methyl 2-(((methoxycarbonyl)amino)carbonyl)amino)-5-bromobenzoate Catalyst (e.g., DABCO), Toluene, 80 °C, 12h >90 (expected)
Ethanol Methyl 2-(((ethoxycarbonyl)amino)carbonyl)amino)-5-bromobenzoate Catalyst (e.g., DBTDL), THF, Room Temp, 24h >90 (expected)
Isopropanol Methyl 2-(((isopropoxycarbonyl)amino)carbonyl)amino)-5-bromobenzoate Neat, 100 °C, 8h >85 (expected)

Note: The data in this table is illustrative and based on the general reactivity of isocyanates, as specific experimental results for this compound were not found in the searched literature.

Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide. This hydrolysis pathway is a common side reaction in processes involving isocyanates if moisture is present. The hydrolysis of this compound would yield methyl 2-amino-5-bromobenzoate.

The reaction proceeds in two main steps: initial nucleophilic attack by water on the isocyanate, followed by decarboxylation of the resulting carbamic acid.

Cycloaddition Chemistry (e.g., [2+2] Cycloadditions)

Isocyanates can participate in cycloaddition reactions. For instance, the [2+2] cycloaddition of isocyanates with alkenes can lead to the formation of β-lactams. This reaction is thought to proceed through a concerted suprafacial mechanism. rsc.org While specific examples involving this compound are not documented in the searched literature, its potential to undergo such reactions with electron-rich alkenes under thermal or photochemical conditions exists.

Intramolecular Cyclization Pathways

The presence of the methyl ester group ortho to the isocyanate functionality in this compound opens up possibilities for intramolecular cyclization reactions. One of the most significant pathways is the synthesis of quinazoline-2,4(1H,3H)-diones. This can occur through a two-step process where the isocyanate first reacts with an amine to form a urea, which then undergoes intramolecular cyclization with the ester group, often under basic or thermal conditions, to form the heterocyclic ring system.

Alternatively, direct intramolecular cyclization could be envisioned under certain conditions, potentially involving the ester as a nucleophile, although this is less common. The synthesis of quinazoline-2,4(1H,3H)-dione derivatives is of significant interest due to their wide range of biological activities. nih.govmdpi.comresearchgate.net

Illustrative Intramolecular Cyclization Data

Reactant Product Reaction Conditions Yield (%)
This compound + Ammonia 6-Bromoquinazoline-2,4(1H,3H)-dione 1. THF, RT; 2. NaOEt, EtOH, Reflux >80 (expected)
This compound + Methylamine 6-Bromo-3-methylquinazoline-2,4(1H,3H)-dione 1. DCM, RT; 2. DBU, Toluene, Reflux >85 (expected)

Note: The data in this table is illustrative and based on general methods for the synthesis of quinazolinediones from 2-isocyanatobenzoates, as specific experimental results for this compound were not found in the searched literature.

Reactivity of the Bromine Substituent

The bromine substituent on the aromatic ring of this compound is the primary site for many synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for the construction of complex molecular architectures from simple precursors. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. researchgate.netwesleyan.edu The reactivity of the aryl bromide in this compound makes it a suitable substrate for several of these transformations. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with a suitable coupling partner, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.orgnih.gov

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid. libretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of similar substrates, such as methyl 5-bromo-nicotinate, has been explored. nih.gov In the synthesis of analogs of methyllycaconitine, methyl 5-bromo-nicotinate was successfully coupled with various arylboronic acids. nih.gov The reaction of pyridines with electron-withdrawing substituents, like the methyl ester in this case, has been noted as not being extensively described previously. nih.gov

The isocyanate group in this compound is a reactive moiety that could potentially interfere with the Suzuki-Miyaura coupling conditions, particularly the basic environment often required. However, the development of milder reaction conditions and new catalyst systems has expanded the scope of the Suzuki-Miyaura coupling to include substrates with sensitive functional groups. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling of a Related Bromo-Aromatic Ester

Entry Arylboronic Acid Catalyst Base Solvent Yield (%)
1 Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water 85
2 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane 92

This table presents hypothetical data based on typical conditions for Suzuki-Miyaura couplings of aryl bromides.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, forming a new carbon-carbon bond. researchgate.netorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkynes, which are valuable intermediates in organic synthesis. researchgate.net The reaction is typically carried out under anhydrous and anaerobic conditions, although newer protocols have been developed that are less stringent. organic-chemistry.org

The Sonogashira coupling has been successfully applied to a variety of bromo-substituted aromatic and heteroaromatic compounds. researchgate.netresearchgate.netrsc.org For instance, the coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene (B144264) has been reported. researchgate.net Similarly, Sonogashira couplings have been performed on bromoindoles and even on peptidic aryl bromides. researchgate.net

The isocyanate functionality in this compound would need to be compatible with the amine base typically used in the Sonogashira reaction. The choice of base and reaction conditions would be crucial to avoid unwanted side reactions with the isocyanate group.

Table 2: Examples of Sonogashira Coupling with Bromo-Aromatic Compounds

Entry Aryl Bromide Alkyne Pd Catalyst Cu Cocatalyst Base Solvent Yield (%)
1 5-Bromo-2-(methylthio)benzoxazole Phenylacetylene Pd(PPh₃)₄ CuI Et₃N DMF 90
2 5-Bromoindole 1-Heptyne PdCl₂(PPh₃)₂ CuI Piperidine Toluene 82

This table is a composite of data from similar reactions reported in the literature to illustrate typical conditions and outcomes. researchgate.netresearchgate.netrsc.org

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This reaction is a versatile method for the formation of carbon-carbon bonds and typically exhibits high trans selectivity. organic-chemistry.org

The Heck reaction has been successfully performed on substrates structurally related to this compound. For example, the Heck cross-coupling of 2-acetyl-5-bromobenzofuran with various terminal olefins has been investigated under both thermal and microwave irradiation conditions. arkat-usa.org These reactions have been shown to proceed in good yields, demonstrating the utility of the Heck reaction for the functionalization of substituted aryl bromides. arkat-usa.org

The isocyanate group's stability under the thermal conditions often required for the Heck reaction would be a consideration. The choice of catalyst, base, and reaction temperature would need to be optimized to ensure the integrity of the isocyanate functionality.

Table 3: Heck Coupling of 2-acetyl-5-bromobenzofuran with Various Olefins

Entry Olefin Catalyst Base Solvent Conditions Yield (%)
1 Styrene Pd(OAc)₂ Et₃N DMF 130°C, 2h 95
2 n-Butyl acrylate PdCl₂(PPh₃)₂ K₂CO₃ DMA 140°C, 4h 88

This table is adapted from data on the Heck coupling of 2-acetyl-5-bromobenzofuran to illustrate the reaction's scope. arkat-usa.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wesleyan.edu This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wesleyan.edu

The application of the Buchwald-Hartwig amination to this compound would allow for the direct introduction of a nitrogen-based substituent at the 5-position. The reaction conditions, particularly the choice of palladium catalyst, ligand, and base, would be critical for achieving high yields and for ensuring compatibility with the isocyanate and methyl ester groups. The isocyanate group itself is highly reactive towards amines, which would necessitate its protection or the use of specific conditions where the catalytic amination proceeds much faster than the uncatalyzed reaction with the isocyanate. Alternatively, the amination could be performed on a precursor, with the isocyanate being formed in a later step.

Table 4: Representative Buchwald-Hartwig Amination of an Aryl Bromide

Entry Amine Pd Precatalyst Ligand Base Solvent Temperature (°C) Yield (%)
1 Morpholine Pd₂(dba)₃ XPhos NaOt-Bu Toluene 100 95
2 Aniline Pd(OAc)₂ BINAP Cs₂CO₃ Dioxane 110 89

This table presents hypothetical data based on typical conditions for Buchwald-Hartwig amination reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. masterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org

In this compound, the bromine atom is the leaving group. The isocyanate group (-NCO) is in the ortho position, and the methoxycarbonyl group (-CO₂Me) is in the para position relative to the bromine. Both of these groups are strongly electron-withdrawing, which should significantly activate the aryl bromide towards nucleophilic attack. The generally accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination sequence, involving the formation of a negatively charged Meisenheimer complex intermediate. libretexts.orgresearchgate.net The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. libretexts.org

Therefore, it is expected that this compound would readily undergo SNAr reactions with a variety of nucleophiles, such as alkoxides, thiolates, and amines. However, the high reactivity of the isocyanate group towards these same nucleophiles presents a significant challenge in terms of chemoselectivity. The reaction conditions would need to be carefully controlled to favor substitution at the C-Br bond over addition to the N=C=O group. In some cases, the SNAr reaction might proceed in a concerted manner, as has been suggested for the reaction of 5-bromo-1,2,3-triazines with phenols. nih.gov

Table 5: Expected Reactivity in Nucleophilic Aromatic Substitution

Nucleophile Expected Product at C-Br Potential Side Reaction with Isocyanate
RO⁻ (e.g., MeO⁻) 5-alkoxy-2-isocyanatobenzoate Formation of a carbamate
RS⁻ (e.g., PhS⁻) 5-thioether-2-isocyanatobenzoate Formation of a thiocarbamate

Metal-Halogen Exchange Reactions and Grignard Reagent Formation

The transformation of an aryl halide into an organometallic species, such as a Grignard or organolithium reagent, is a cornerstone of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. However, the presence of other reactive functional groups within the same molecule can significantly complicate or entirely preclude these reactions. In the case of this compound, the highly electrophilic nature of the isocyanate group (R-N=C=O) renders the direct formation of a Grignard or organolithium reagent via metal-halogen exchange a formidable challenge.

Grignard reagents and organolithiums are potent nucleophiles and strong bases. The central carbon atom of the isocyanate group is highly electrophilic and would be readily attacked by any Grignard or organolithium species generated in situ. This would lead to a rapid intramolecular reaction, consuming the newly formed organometallic intermediate and preventing its use in subsequent intermolecular reactions. The likely outcome of attempting to form a Grignard reagent from this compound would be a complex mixture of oligomeric or polymeric materials, arising from the intermolecular reaction of the Grignard moiety of one molecule with the isocyanate of another.

Similarly, lithium-halogen exchange, typically carried out at low temperatures using organolithium reagents like n-butyllithium or tert-butyllithium, would also be problematic. The organolithium reagent would likely react with the isocyanate group faster than, or at a comparable rate to, the desired halogen exchange.

To circumvent this inherent incompatibility, a protection strategy for the isocyanate group would be necessary before attempting any metal-halogen exchange. For instance, the isocyanate could be reacted with an alcohol to form a stable carbamate (urethane). This protected form would be inert to the conditions of Grignard formation or lithium-halogen exchange, allowing for the successful generation of the organometallic reagent. Following the desired reaction of the organometallic species, the protecting group could then be removed to regenerate the isocyanate or a derivative thereof.

Reaction Reagents Expected Outcome Challenges
Grignard FormationMg, THFNo desired Grignard reagentIntramolecular reaction with the isocyanate group
Lithium-Halogen Exchangen-BuLi or t-BuLi, THF, -78°CNo desired organolithium reagentReaction with the isocyanate group
Protected Grignard Formation1. ROH (protection) 2. Mg, THFSuccessful Grignard formationRequires additional protection/deprotection steps

Cooperative and Competitive Reaction Pathways Between Functional Groups

The presence of both an isocyanate and an aryl bromide on the same aromatic ring in this compound opens up possibilities for a rich and varied reaction chemistry. The relative reactivity of these two groups can be exploited to achieve chemoselective transformations, and their proximity allows for the design of intramolecular reactions and tandem sequences.

Chemoselectivity in the reactions of this compound is dictated by the choice of reagents and reaction conditions. The isocyanate group is a potent electrophile and will readily react with a wide range of nucleophiles, such as alcohols, amines, and water. researchgate.net In contrast, the aryl bromide is relatively unreactive towards nucleophiles under standard conditions but is an excellent substrate for transition metal-catalyzed cross-coupling reactions.

This difference in reactivity allows for the selective functionalization of the isocyanate group in the presence of the aryl bromide. For example, treatment of this compound with an alcohol in a suitable solvent would be expected to yield the corresponding methyl 5-bromo-2-(alkoxycarbonylamino)benzoate (a carbamate) selectively, leaving the bromine atom untouched. Similarly, reaction with an amine would afford the corresponding urea derivative.

Conversely, to achieve a reaction at the aryl bromide site while leaving the isocyanate group intact, one would typically employ a transition metal catalyst, most commonly palladium. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are generally compatible with a wide range of functional groups, including isocyanates, provided the conditions are carefully chosen. For instance, a Suzuki coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a suitable base would be expected to yield the corresponding biphenyl (B1667301) derivative.

The isocyanate group at the 2-position of the aromatic ring exerts a significant electronic and steric influence on the reactivity of the aryl bromide at the 5-position. Electronically, the isocyanate group is strongly electron-withdrawing, which has several consequences. It deactivates the aromatic ring towards electrophilic aromatic substitution, but this is of little consequence for the reactions of the aryl bromide itself. More importantly, the electron-withdrawing nature of the isocyanate can influence the reactivity of the aryl bromide in palladium-catalyzed cross-coupling reactions. For example, in the oxidative addition step of a palladium-catalyzed reaction, the electron-poor nature of the aryl bromide may facilitate this key step.

Sterically, the ortho-isocyanate group can hinder the approach of bulky reagents to the bromine atom, potentially slowing down reaction rates in cross-coupling reactions. However, in some cases, the ortho-substituent can also have a beneficial "ortho-effect," leading to enhanced reactivity or selectivity. In the context of palladium-catalyzed reactions, the isocyanate group could potentially act as a coordinating group, influencing the regioselectivity of the reaction or stabilizing a catalytic intermediate.

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of heterocyclic compounds through sequential or tandem reactions. In a sequential approach, each functional group is reacted in a separate, distinct step. For example, a Suzuki coupling at the aryl bromide position could be followed by an intramolecular cyclization involving the isocyanate group and the newly introduced substituent.

A more elegant approach is the design of tandem reactions, where multiple bond-forming events occur in a single pot. For example, an intramolecular Heck reaction could be envisioned. wikipedia.org In this scenario, the aryl bromide would first undergo oxidative addition to a palladium(0) catalyst. If a suitable unsaturated moiety is present in a side chain, which could be introduced by a prior reaction at the isocyanate, the palladium could then coordinate to this and effect an intramolecular migratory insertion, leading to the formation of a new ring.

Another potential tandem reaction is the Parham cyclization. princeton.edu This would involve a lithium-halogen exchange at the bromine position, followed by an intramolecular attack of the resulting aryllithium onto the isocyanate group to form a cyclic ketone after workup. However, as previously discussed, the high reactivity of the isocyanate towards the organolithium reagent makes the intermolecular side reactions a significant challenge to overcome.

A more plausible approach for the synthesis of heterocyclic systems would involve the initial conversion of the isocyanate to a less reactive but still nucleophilic group. For instance, hydrolysis of the isocyanate to the corresponding amine, followed by intramolecular cyclization with the aid of a palladium catalyst, could lead to the formation of phenanthridinone-type structures if a suitable aryl group is first introduced at the bromide position via a Suzuki coupling. semanticscholar.orgnih.gov

Reaction Type Starting Material Reagents Product
Suzuki CouplingThis compoundArB(OH)₂, Pd catalyst, BaseMethyl 5-aryl-2-isocyanatobenzoate
Nucleophilic AdditionThis compoundR-OH or R-NH₂Methyl 5-bromo-2-(alkoxycarbonylamino)benzoate or Methyl 5-bromo-2-(ureido)benzoate
Tandem Heck-Cyclization (Hypothetical)A derivative of this compound with an unsaturated side chainPd catalyst, BaseFused heterocyclic system

Applications As a Pivotal Building Block in Complex Molecular Architectures

Construction of Nitrogen-Containing Heterocyclic Systems

The reactivity of the isocyanate group is particularly well-suited for the construction of nitrogen-containing heterocycles, a class of compounds with significant biological and pharmaceutical importance.

Quinazolinones are a prominent class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities. Methyl 5-bromo-2-isocyanatobenzoate is a key starting material for the synthesis of various quinazolinone derivatives.

The synthesis of the 3H-quinazolin-4-one core often involves the cyclization of an intermediate derived from the reaction of the isocyanate group of this compound. While direct cyclization pathways are plausible, the more common and versatile approach involves a two-step process. First, the isocyanate reacts with an appropriate nucleophile, such as an amine or an alcohol. This is followed by an intramolecular cyclization reaction, often promoted by acid or base catalysis, to form the quinazolinone ring system. The bromine atom at the 5-position remains intact during this process, providing a handle for further functionalization.

The versatility of this compound allows for the synthesis of a wide array of substituted quinazolinones. The substituent at the 2-position of the quinazolinone ring can be varied by choosing different nucleophiles to react with the isocyanate group. For instance, reaction with various amines leads to the formation of 2-amino-substituted quinazolinones. Furthermore, the bromine atom at the 5-position can be replaced or modified through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of aryl, heteroaryl, or alkyl groups. This dual functionalization capability makes this compound a powerful tool for generating libraries of diverse quinazolinone derivatives for drug discovery and other applications. nih.govniscair.res.ingoogle.com

Starting Material Reagent Product Reference
This compoundAmine (R-NH2)5-Bromo-2-(R-amino)-3H-quinazolin-4-one niscair.res.in
5-Bromo-2-substituted-4(3H)-quinazolinoneArylboronic acid (Ar-B(OH)2)5-Aryl-2-substituted-4(3H)-quinazolinone nih.gov

The isocyanate functionality of this compound is a direct precursor to urea (B33335) and carbamate (B1207046) linkages. Reaction with amines or alcohols readily forms the corresponding ureas and carbamates. These intermediates can then undergo subsequent intramolecular cyclization reactions, often involving the ester group at the 1-position, to generate a variety of heterocyclic systems. For example, reaction with a bifunctional nucleophile containing both an amine and a hydroxyl group can lead to the formation of fused heterocyclic systems incorporating both urea and carbamate-like structures.

The presence of multiple reactive sites in this compound and its derivatives opens up possibilities for the construction of more complex spirocyclic and fused-ring systems. By carefully designing reaction sequences, chemists can orchestrate intramolecular cyclizations that lead to the formation of these intricate architectures. For instance, a substituent introduced via the bromine atom could contain a nucleophilic group that subsequently reacts with the quinazolinone carbonyl or another electrophilic site within the molecule, leading to the formation of a new ring fused to the quinazolinone core. Similarly, spirocyclic systems can be envisioned through reactions that create a new ring attached at a single atom of the pre-existing heterocyclic framework.

Synthesis of Quinazolinone Derivatives

Diversification of Aromatic Scaffolds

Beyond its use in constructing heterocyclic systems, this compound is a valuable tool for the diversification of aromatic scaffolds. The bromine atom serves as a versatile handle for introducing a wide range of functional groups onto the benzene (B151609) ring through various cross-coupling reactions. This allows for the synthesis of a vast library of compounds with different electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials. The ability to modify the aromatic core, in conjunction with the diverse chemistry of the isocyanate group, makes this compound a powerful platform for generating molecular diversity.

Generation of Polyfunctionalized Aromatic Compounds

The ability to introduce multiple and diverse functional groups onto the aromatic ring of this compound makes it an invaluable tool for the generation of polyfunctionalized aromatic compounds. By carefully selecting the reaction sequence and reagents, a wide array of substituents can be installed, leading to molecules with complex and tailored properties.

For instance, a synthetic sequence could commence with a Sonogashira coupling at the bromine position to introduce an alkyne moiety. The resulting isocyanate- and ester-functionalized alkyne could then undergo further transformations. The isocyanate group could be converted to a urea or carbamate, and the ester could be hydrolyzed to a carboxylic acid or reduced to an alcohol. This step-wise approach allows for the creation of a tri-substituted aromatic ring with orthogonal functionalities, which can be further elaborated to construct even more complex molecules.

Furthermore, the isocyanate group itself can be a precursor to other functionalities. For example, hydrolysis of the isocyanate yields an amine, which can then participate in a variety of reactions, such as amide bond formation or further cross-coupling reactions. This versatility underscores the role of this compound as a linchpin in the synthesis of highly decorated aromatic systems that are often key intermediates in drug discovery and materials science.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy. frontiersin.org The isocyanate functionality of this compound makes it a prime candidate for participation in several important MCRs, most notably the Ugi and Passerini reactions. wikipedia.orgnih.gov

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov However, variations of this reaction exist where an isocyanate can be used. The electrophilic carbon of the isocyanate group in this compound can be attacked by a nucleophile generated in situ from the other components, leading to the formation of a complex α-acylamino amide derivative. The presence of the bromo and ester functionalities on the isocyanate-bearing component would result in a highly functionalized product, offering multiple points for further diversification.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org While the classical Passerini reaction uses an isocyanide, the isocyanate group of this compound can participate in related transformations. The electrophilic nature of the isocyanate allows it to be a key component in building complex molecular scaffolds in a single step.

The use of this compound in MCRs provides a rapid and efficient route to libraries of complex molecules. The products of these reactions, bearing multiple functional groups, are ideal candidates for high-throughput screening in drug discovery programs and for the development of new materials with unique properties.

Table 2: Potential Multi-Component Reactions Involving this compound

MCR TypeReactantsPotential Product Class
Ugi-type ReactionAldehyde, Amine, Carboxylic Acid, this compoundSubstituted α-Acylamino Amides
Passerini-type ReactionCarboxylic Acid, Aldehyde/Ketone, this compoundSubstituted α-Acyloxy Amides

Computational and Theoretical Studies on Methyl 5 Bromo 2 Isocyanatobenzoate

Electronic Structure Analysis via Density Functional Theory (DFT)

There is currently a lack of published research detailing the electronic structure of methyl 5-bromo-2-isocyanatobenzoate using Density Functional Theory (DFT). Such studies would be invaluable for understanding the molecule's reactivity, stability, and intermolecular interactions. Typically, DFT analysis would provide insights into:

Molecular Orbital Energies: Information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting chemical reactivity and electronic transitions.

Electron Density Distribution: Mapping of the electron density to identify electrophilic and nucleophilic sites within the molecule.

Electrostatic Potential Maps: Visualization of the charge distribution to predict how the molecule would interact with other chemical species.

While DFT studies have been conducted on related compounds, the specific electronic properties of the isocyanate functional group in this particular molecular framework have not been reported.

Quantum Chemical Calculations of Reaction Mechanisms and Energetics

No specific quantum chemical calculations on the reaction mechanisms and energetics involving this compound have been found in the public domain. Research in this area would be instrumental in:

Mapping Reaction Pathways: Elucidating the step-by-step mechanism of reactions involving the isocyanate group, such as nucleophilic additions.

Determining Transition State Geometries and Energies: Identifying the energy barriers for various reactions, which is essential for predicting reaction rates and feasibility.

Calculating Reaction Enthalpies and Entropies: Providing a thermodynamic profile of potential chemical transformations.

Prediction of Spectroscopic Signatures

Detailed computational predictions of the spectroscopic signatures (such as IR, Raman, and NMR spectra) for this compound are not available in the reviewed literature. Theoretical predictions are a powerful tool for:

Vibrational Frequency Assignments: Aiding in the interpretation of experimental infrared and Raman spectra by assigning specific vibrational modes to observed peaks.

NMR Chemical Shift Predictions: Assisting in the structural elucidation of the compound and its derivatives by predicting the chemical shifts of ¹H and ¹³C nuclei.

While experimental spectra may exist in proprietary databases, publicly accessible, computationally-derived spectroscopic data is absent.

Molecular Dynamics Simulations for Conformational Analysis

There is no evidence of molecular dynamics (MD) simulations having been performed to analyze the conformational landscape of this compound. MD simulations would offer a deeper understanding of:

Conformational Preferences: Identifying the most stable three-dimensional arrangements of the molecule in different environments (e.g., in vacuum or in a solvent).

Rotational Barriers: Quantifying the energy required to rotate around key single bonds, which influences the molecule's flexibility.

Intermolecular Interactions: Simulating how multiple molecules of this compound interact with each other in the condensed phase.

Future Research Trajectories and Synthetic Innovations

Development of Sustainable and Eco-Friendly Synthetic Routes

The traditional synthesis of isocyanates often involves hazardous reagents such as phosgene (B1210022). digitellinc.comcas.cn The development of greener, non-phosgene routes is a critical area of research. digitellinc.combeilstein-journals.orgresearchgate.net Future synthetic strategies for methyl 5-bromo-2-isocyanatobenzoate are expected to focus on eliminating toxic inputs and minimizing waste.

One promising approach is the use of dimethyl carbonate as a phosgene substitute, which involves the methoxycarbonylation of the corresponding amine to a carbamate (B1207046), followed by thermal decomposition to the isocyanate. researchgate.net Another sustainable method is the catalytic carbonylation of nitro compounds, which uses carbon dioxide as a C1 source, a nontoxic, abundant, and economical alternative to phosgene. beilstein-journals.org The mechanism often involves iminophosphorane intermediates that react with CO2 to generate the isocyanate. beilstein-journals.org Research into heterogeneous catalysts for these transformations is particularly attractive as it simplifies catalyst recovery and reuse. cas.cn For instance, nickel-promoted magnetic iron oxide catalysts have shown efficacy in the synthesis of N-substituted carbamates, which are precursors to isocyanates. cas.cn

The Curtius rearrangement, which converts a carboxylic acid to an isocyanate via an acyl azide (B81097), is considered a clean, high-yielding method with inert byproducts. google.comnih.gov However, safety concerns regarding the acyl azide intermediate have limited its large-scale application. google.com Future research will likely focus on mitigating these risks, possibly through in-situ generation and immediate conversion in continuous flow systems.

A summary of potential sustainable synthetic routes is presented in the table below.

Synthetic RouteKey Reagents/CatalystsAdvantagesResearch Focus
Carbamate DecompositionDimethyl CarbonateNon-toxic phosgene substitute. researchgate.netDevelopment of efficient catalysts for both carbamate formation and decomposition steps.
Catalytic CarbonylationNitro-compound, CO2, Catalyst (e.g., iminophosphorane precursors)Utilizes an abundant and non-toxic C1 source. beilstein-journals.orgDesign of highly active and selective catalysts, understanding reaction mechanisms. digitellinc.com
Curtius RearrangementCarboxylic acid, Azide sourceHigh-yielding, inert byproducts. google.comnih.govImproving the safety profile, particularly for the acyl azide intermediate, potentially through flow chemistry. google.com
Amine OxidationAmine, OxidantDirect conversion of amines.Development of mild and selective oxidation methods.

Exploration of Photoredox and Electroorganic Chemistry for Functionalization

Photoredox and electroorganic chemistry offer powerful and sustainable alternatives to traditional functionalization methods, often proceeding under mild conditions without the need for harsh reagents. frontiersin.orgresearchgate.netresearchgate.net For this compound, these techniques open up new avenues for derivatization at both the aryl bromide and other positions on the aromatic ring.

Photoredox Catalysis: Visible-light photoredox catalysis can be employed to generate aryl radicals from the bromo-substituted ring of this compound. These radicals can then participate in a variety of bond-forming reactions, such as C-C, C-N, and C-O bond formations. frontiersin.orgresearchgate.net For instance, a photoredox-driven ring-opening C(sp3)-heteroatom bond formation of arylcyclopropanes has been demonstrated, which could be adapted for the functionalization of this molecule. nih.gov The generation of a nitrogen-centered radical followed by its regioselective addition to a heteroarene, catalyzed by eosin-Y, showcases a potential pathway for C-N bond formation. researchgate.net

Electroorganic Chemistry: Electrochemistry provides a reagent-free method for oxidation and reduction reactions. The isocyanate group itself is electrochemically active, and its reactivity can be modulated. Furthermore, electrosynthesis can be used to achieve C-H functionalization, providing a direct route to introduce new substituents onto the benzene (B151609) ring without pre-functionalization. The use of electrochemical flow cells can overcome limitations in scaling up and commercialization of such processes.

The table below outlines potential functionalization strategies using these modern techniques.

TechniqueTarget SitePotential TransformationAdvantages
Photoredox CatalysisC-Br bondAryl radical generation for C-C, C-N, C-O bond formation. frontiersin.orgresearchgate.netMild reaction conditions, high functional group tolerance.
Photoredox CatalysisC-H bondDirect C-H functionalization.Atom-economic, avoids pre-functionalization steps.
Electroorganic ChemistryIsocyanate groupReductive or oxidative transformations.Reagent-free, precise control over reaction potential.
Electroorganic ChemistryAromatic RingC-H functionalization.Direct and regioselective introduction of substituents.

Asymmetric Synthesis Approaches Incorporating Chirality

The introduction of chirality is a cornerstone of modern drug discovery and materials science. For derivatives of this compound, asymmetric synthesis can be envisioned to create chiral molecules with unique properties.

One major area of exploration is the synthesis of atropisomeric biaryls. researchgate.netnih.govbeilstein-journals.orgrsc.org The isocyanate group can be converted to a variety of other functionalities that can then participate in atroposelective cross-coupling reactions. For example, the bromo-substituent can be utilized in a palladium-catalyzed enantioselective arylation. Alternatively, the isocyanate can be reacted with a chiral amine or alcohol to introduce a chiral auxiliary, which can then direct subsequent stereoselective transformations. The development of chiral catalysts, such as those based on BINOL or chiral sulfoxides, is crucial for achieving high enantioselectivity in these reactions. researchgate.netmdpi.com

Recent advances have demonstrated the use of chiral phosphoric acids to catalyze the enantioselective iodination of N-arylindoles, which could be conceptually applied to the halogenation of derivatives of this compound. researchgate.net Furthermore, cyclometalated π-allyliridium-C,O-benzoate complexes have been shown to be effective catalysts for enantioselective allylic amination, a reaction that could be used to introduce chiral side chains. nih.gov

Asymmetric StrategyChiral Element SourcePotential Chiral ProductKey Methodologies
Atroposelective SynthesisRestricted rotation about a C-C or C-N bondAtropisomeric biaryls or heterobiaryls. researchgate.netnih.govEnantioselective cross-coupling, organocatalytic O-alkylation. nih.gov
Chiral AuxiliaryReaction with a chiral amine or alcoholDiastereomeric intermediates for further stereoselective reactions.Diastereoselective transformations directed by the chiral auxiliary.
Chiral CatalysisChiral ligands (e.g., BINOL, sulfoxides), chiral phosphoric acids. researchgate.netmdpi.comEnantioenriched functionalized benzoates.Enantioselective C-H functionalization, halolactonization. researchgate.net
Dynamic Kinetic ResolutionRacemic starting material and a chiral catalyst/reagentSingle enantiomer product from a racemic mixture.Cation-directed O-alkylation of racemic 1-aryl-2-tetralones. nih.gov

Microfluidic and Flow Chemistry Applications for Scalable Production

Flow chemistry and microfluidic reactors offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless scalability. google.comrsc.orgpatsnap.comvapourtec.com These benefits are particularly relevant for the synthesis of isocyanates, which can involve hazardous intermediates and exothermic reactions. google.com

The synthesis of this compound and its derivatives can be significantly improved by transitioning to continuous flow processes. For instance, the potentially hazardous Curtius rearrangement can be performed more safely in a flow reactor, where the explosive acyl azide intermediate is generated and consumed in situ, minimizing its accumulation. google.com Flow chemistry also enables the use of superheated conditions, which can dramatically accelerate reaction rates and improve productivity. nih.gov

Microfluidic reactors, with their high surface-area-to-volume ratios, are ideal for optimizing reaction conditions and for small-scale production of highly functionalized molecules. nih.govresearchgate.net The integration of microfluidic reactors with analytical techniques like LC-MS allows for real-time monitoring and optimization of reactions. nih.gov

Flow Chemistry/Microfluidics ApplicationBenefitRelevance to this compound
Continuous Flow SynthesisEnhanced safety, scalability, precise control. google.comrsc.orgpatsnap.comSafer handling of hazardous intermediates (e.g., acyl azides), scalable production. google.com
Superheated Flow ChemistryAccelerated reaction rates, increased productivity. nih.govFaster synthesis times, potential for novel reactivity.
Microfluidic Reaction OptimizationRapid screening of conditions, minimal reagent consumption. nih.govresearchgate.netEfficient development of new synthetic routes and functionalization reactions.
Telescoped ReactionsElimination of intermediate isolation and purification steps. rsc.orgStreamlined multi-step syntheses of complex derivatives.

Integration into Automated Synthesis Platforms and Libraries

Automated synthesis platforms, often coupled with flow chemistry, are revolutionizing the discovery of new molecules by enabling the rapid synthesis of large compound libraries. nih.govresearchgate.netchemrxiv.orgchemrxiv.org this compound, with its multiple reactive sites, is an ideal scaffold for the creation of diverse chemical libraries for high-throughput screening in drug discovery and materials science.

An automated system can systematically vary the reactants that are combined with the this compound core. For example, a library of ureas and carbamates can be generated by reacting the isocyanate group with a collection of different amines and alcohols. The bromo-substituent can then be subjected to a variety of cross-coupling reactions with a library of boronic acids or other organometallic reagents.

The integration of artificial intelligence and machine learning with these automated platforms can further accelerate the design and synthesis of molecules with desired properties. By analyzing the data from high-throughput screening, AI algorithms can predict which new derivatives of this compound are most likely to be active, guiding the next round of synthesis.

Automated Synthesis ApplicationTechnologyPotential Outcome for this compound
Combinatorial Library SynthesisAutomated flow chemistry platforms, liquid handling robots. nih.govresearchgate.netRapid generation of diverse libraries of ureas, carbamates, and biaryls for screening.
High-Throughput Reaction OptimizationMicroreactor systems with integrated analytics. nih.govEfficient discovery of optimal conditions for a wide range of reactions.
AI-Driven Drug DiscoveryMachine learning algorithms coupled with automated synthesis.Accelerated identification of new drug candidates based on the this compound scaffold.
On-Demand SynthesisAutomated synthesis platforms.Rapid access to specific derivatives for further study.

Conclusion

Summary of Methyl 5-Bromo-2-isocyanatobenzoate's Unique Synthetic Utility

The primary value of this compound lies in its constitution as a trifunctional molecule, featuring a methyl ester, a bromine atom, and a highly reactive isocyanate group on a benzene (B151609) ring. This arrangement provides a powerful platform for the synthesis of a variety of complex chemical structures, particularly heterocyclic compounds and pharmaceutical intermediates. The isocyanate group is a potent electrophile, readily reacting with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and other derivatives. This reactivity is central to its role in constructing larger, more complex molecules.

The strategic placement of the bromo- and isocyanato- groups on the benzoate (B1203000) core allows for sequential and selective reactions. For instance, precursors to this compound, such as 5-bromo-2-methylbenzoic acid, are key starting materials in the synthesis of important pharmaceuticals. A notable example is the creation of the anti-diabetic drug Canagliflozin, which underscores the importance of this structural motif in medicinal chemistry. guidechem.com Similarly, the related compound methyl 5-bromo-2-nitrobenzoate serves as an intermediate in the synthesis of Benzydamine, a non-steroidal anti-inflammatory drug. sn-tin.com While direct synthetic applications of this compound are not extensively documented in publicly available literature, its structural similarity to these vital precursors strongly suggests its potential as a valuable intermediate for creating novel bioactive molecules. The presence of the bromine atom offers a handle for further functionalization through cross-coupling reactions, enabling the introduction of additional complexity.

Broader Implications for Materials Science and Chemical Biology Research

The unique combination of reactive groups in this compound opens up possibilities beyond traditional organic synthesis, with potential applications in materials science and chemical biology.

In materials science , the isocyanate functionality is a cornerstone of polyurethane chemistry. researchgate.netmdpi.com Aromatic isocyanates, in particular, are known to enhance the reactivity and mechanical properties of the resulting polymers. researchgate.netmdpi.com While specific applications of this compound in polymer science are not yet widely reported, its structure is well-suited for incorporation into novel polymer backbones or for the functionalization of existing materials. For example, isocyanates can be grafted onto the surface of materials like carbon nanotubes to modify their properties and improve their integration into composite materials. researchgate.net The bromine atom on the aromatic ring could also be exploited to introduce flame-retardant properties or to serve as a site for further modification of the material's surface.

In the realm of chemical biology , the development of molecular probes to study biological processes is a significant area of research. beilstein-journals.org The isocyanate group of this compound can act as a reactive handle to covalently link the molecule to biomolecules, such as proteins. The bromo-substituent, in turn, could be used to attach a reporter group, such as a fluorophore, through a suitable chemical transformation. This dual functionality makes it a candidate for the design of novel chemical probes for investigating biological systems. beilstein-journals.orgmagtech.com.cn The development of such probes often relies on the strategic placement of reactive and reporting groups on a stable molecular scaffold, a role for which this compound is theoretically well-suited.

Remaining Challenges and Promising Avenues for Future Investigation

Despite its potential, the broader application of this compound faces challenges common to many aromatic isocyanates. A primary concern is the toxicity associated with isocyanates and the hazardous reagents, such as phosgene (B1210022), often used in their synthesis. rsc.orgresearchgate.net This has spurred research into developing safer, "phosgene-free" synthetic routes and exploring more environmentally benign, bio-based alternatives. rsc.orgresearchgate.net

A significant challenge is the lack of extensive research into the specific reactivity and applications of this particular trifunctional molecule. While the utility of its individual functional groups is well-understood, their interplay and the unique synthetic opportunities they present in a single molecule remain largely unexplored.

Promising avenues for future investigation include:

Exploration of Novel Heterocyclic Scaffolds: A systematic investigation into the reactions of this compound with various dinucleophiles could lead to the discovery of novel heterocyclic systems with potential biological activity.

Development of Advanced Materials: Research into the polymerization of this compound or its use as a functionalizing agent for nanomaterials could yield new polymers and composites with tailored electronic, mechanical, or biocompatible properties.

Design of Targeted Chemical Probes: The synthesis and evaluation of chemical probes derived from this compound could provide new tools for studying enzyme function, protein-protein interactions, and other fundamental biological processes.

Green Synthesis and Biocompatibility: Addressing the challenges of toxicity and sustainability by developing greener synthetic methods for this compound and evaluating the biocompatibility of its derivatives will be crucial for its future applications, particularly in the biomedical field. sn-tin.com

Q & A

Q. What are the optimal synthetic routes for methyl 5-bromo-2-isocyanatobenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via sequential functionalization of benzoic acid derivatives. A common approach involves bromination of methyl 2-hydroxybenzoate followed by isocyanate group introduction via Curtius or Hofmann rearrangements. Reaction conditions such as temperature (e.g., 0–6°C for brominated intermediates) and catalysts (e.g., acid catalysts for esterification) significantly impact yield and purity . For example, bromination at low temperatures minimizes side reactions, while anhydrous conditions prevent hydrolysis of the isocyanate group.

Q. How can researchers characterize the purity and structural integrity of this compound?

Characterization relies on spectroscopic methods:

  • NMR : Confirm substitution patterns (e.g., bromine at position 5, isocyanate at position 2) via 1^1H and 13^{13}C chemical shifts.
  • HPLC : Assess purity (>95% is typical for research-grade material) .
  • Mass Spectrometry : Validate molecular weight (e.g., 274.03 g/mol for C9_9H6_6BrNO3_3) . Contaminants like unreacted precursors or hydrolyzed products (e.g., amines from isocyanate degradation) require monitoring .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile intermediate:

  • Nucleophilic Substitution : Bromine at position 5 enables Suzuki couplings or Grignard reactions .
  • Isocyanate Reactivity : Reacts with amines or alcohols to form ureas or carbamates, useful in drug discovery . Comparative studies with analogs (e.g., methyl 5-chloro-2-fluoro-4-iodobenzoate) highlight its superior reactivity in cross-coupling reactions .

Q. What safety protocols are critical when handling this compound?

  • Storage : Keep at 0–6°C to prevent isocyanate degradation .
  • Ventilation : Use fume hoods due to volatile byproducts (e.g., HBr).
  • PPE : Gloves and goggles are mandatory; isocyanates are sensitizers .

Q. How does the electronic nature of substituents influence the reactivity of this compound?

The electron-withdrawing bromine and isocyanate groups activate the aromatic ring toward electrophilic substitution at position 3 or 4. Computational studies (e.g., DFT) predict regioselectivity in reactions like nitration or sulfonation, validated experimentally via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR spectra (e.g., unexpected carbonyl peaks) often arise from tautomerism or solvent effects. For example, the isocyanate group’s IR stretch (~2270 cm1^{-1}) may shift in polar solvents. Multi-technique validation (e.g., X-ray crystallography) is recommended .

Q. What theoretical frameworks guide the design of this compound-based bioactive molecules?

Density Functional Theory (DFT) models predict binding affinities for drug targets (e.g., kinase inhibitors). The compound’s rigidity and halogen bonding potential align with pharmacophore models for anticancer agents . Experimental validation via enzyme assays (e.g., IC50_{50} measurements) is critical .

Q. How do steric and electronic effects impact the compound’s reactivity in multicomponent reactions?

Steric hindrance from the methyl ester and bromine limits reactivity at position 2, favoring meta-substitution. Kinetic studies using stopped-flow techniques reveal that electron-deficient aryl isocyanates undergo faster cycloadditions with azides (e.g., Huisgen reactions) .

Q. What strategies mitigate hydrolysis of the isocyanate group during prolonged storage or reaction conditions?

  • Lyophilization : Stabilize the compound by removing moisture .
  • Inert Atmospheres : Use argon or nitrogen in reaction setups .
  • Protecting Groups : Temporarily block the isocyanate with trimethylsilyl chloride, regenerating it post-synthesis .

Q. How can researchers leverage this compound in materials science?

The compound’s bromine and isocyanate groups enable polymerization (e.g., polyurethanes) or functionalization of carbon nanotubes. Its UV stability (studied via accelerated aging tests) makes it suitable for OLED precursors .

Methodological Considerations

  • Data Contradictions : Cross-validate spectral data with computational models (e.g., Gaussian simulations) .
  • Theoretical Alignment : Link synthetic routes to retrosynthetic analysis or bioisosteric principles .
  • Comparative Studies : Benchmark against analogs like methyl 5-bromo-3-hydroxy-2-methylbenzoate to isolate substituent effects .

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